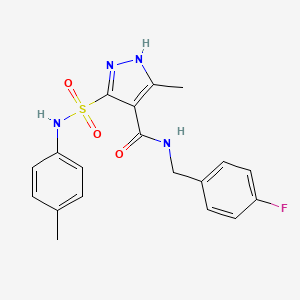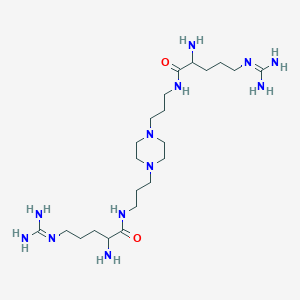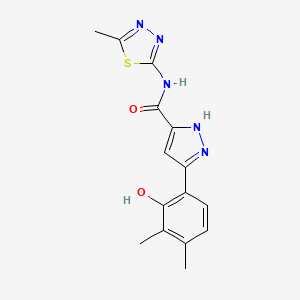![molecular formula C15H5F13N2S2 B14102013 N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide](/img/structure/B14102013.png)
N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a complex organic compound known for its unique structure and properties. This compound features multiple trifluoromethyl groups and a thiazole ring, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Perfluoroethylidene Group: This step may require the use of perfluoroalkylating agents under controlled temperature and pressure conditions.
Final Coupling Reaction: The final step involves coupling the thiazole derivative with 4-(trifluoromethyl)benzothioamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or azides.
Aplicaciones Científicas De Investigación
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzamide
- (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is unique due to its specific combination of functional groups and structural features. The presence of multiple trifluoromethyl groups and the thiazole ring contribute to its distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H5F13N2S2 |
|---|---|
Peso molecular |
524.3 g/mol |
Nombre IUPAC |
N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H5F13N2S2/c16-7(13(20,21)22)8-11(14(23,24)25,15(26,27)28)30-10(32-8)29-9(31)5-1-3-6(4-2-5)12(17,18)19/h1-4H,(H,29,30,31) |
Clave InChI |
FVEVOPNRFOBVBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=S)NC2=NC(C(=C(C(F)(F)F)F)S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101930.png)
![7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101935.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B14101945.png)

![N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14101960.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101967.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14101971.png)


![{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}[5-(4-methylphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B14101995.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indoliumchloride](/img/structure/B14101997.png)
![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102000.png)
![3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14102003.png)
![N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102007.png)
